N-(2,5-dimethoxyphenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide
Description
N-(2,5-dimethoxyphenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[2-ethyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4S/c1-4-29-15-20-23(28-29)24(32)30(13-12-17-8-6-5-7-9-17)25(27-20)35-16-22(31)26-19-14-18(33-2)10-11-21(19)34-3/h5-11,14-15H,4,12-13,16H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBLOZMLVKCERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)OC)OC)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxyaniline, ethyl acetoacetate, and phenethyl bromide. The synthesis may proceed through the following steps:
Formation of the pyrazolopyrimidine core: This involves the cyclization of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by condensation with a suitable aldehyde or ketone to form the pyrimidine ring.
Thioether formation: The pyrazolopyrimidine intermediate is then reacted with a thiol compound, such as 2-mercaptoacetic acid, under basic conditions to form the thioether linkage.
Substitution reactions: The final step involves the substitution of the phenyl group with 2,5-dimethoxyaniline under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrazolo[3,4-b]pyrimidine have shown promising results in inhibiting tumor growth across various cancer cell lines. The mechanisms of action often involve the inhibition of specific protein kinases that are crucial for cancer cell proliferation and survival .
Anti-inflammatory Properties
Studies have suggested that compounds in the pyrazolo family may also possess anti-inflammatory effects. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Neuroprotective Effects
Emerging research points towards the neuroprotective potential of this compound. By targeting specific signaling pathways involved in neurodegeneration, it may help in conditions like Alzheimer's disease and Parkinson's disease. The ability to cross the blood-brain barrier is a significant advantage for such applications .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Anticancer Screening : A study conducted by Walid Fayad et al. explored a library of compounds for their anticancer activity using multicellular spheroids as a model system. Compounds similar to N-(2,5-dimethoxyphenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide showed significant efficacy against various cancer types .
- Inflammation Modulation : Another research effort focused on the anti-inflammatory properties of pyrazolo derivatives indicated that these compounds effectively reduced inflammation markers in vitro and in vivo models, suggesting their potential for developing anti-inflammatory drugs .
- Neuroprotection Studies : Investigations into neuroprotective properties revealed that certain pyrazolo derivatives could inhibit neuronal apoptosis under oxidative stress conditions, providing a basis for further exploration in neurodegenerative disease therapies .
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidines: A class of compounds with similar core structures.
Thioacetamides: Compounds with similar thioether linkages.
Uniqueness
N-(2,5-dimethoxyphenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 501.5 g/mol. It features a multi-ring structure typical of many biologically active compounds, which may contribute to its pharmacological properties.
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo[4,3-d]pyrimidines exhibit significant anticancer activity. For instance, a related compound demonstrated the ability to inhibit cancer cell proliferation in vitro. The study utilized multicellular spheroids to assess the efficacy of various compounds, including those with similar structural frameworks to our target compound. The results suggested that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell survival and death mechanisms .
Anti-inflammatory Effects
Research has shown that pyrimidine derivatives can exert anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). In particular, studies revealed that certain substituted pyrimidines significantly reduced COX-2 activity, a key player in inflammatory responses. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib . The anti-inflammatory activity is attributed to the ability of these compounds to modulate the expression of inflammatory mediators such as prostaglandins .
Neuroprotective Effects
Neuroprotective properties have also been attributed to compounds within this structural class. For example, studies involving glutamate-induced neurotoxicity models indicated that certain derivatives could attenuate neuronal damage by modulating intracellular signaling pathways related to oxidative stress and apoptosis . This suggests potential applications in treating neurodegenerative diseases.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from various studies include:
- Substituent Effects : The presence of electron-donating groups on the aromatic rings enhances the compound's reactivity and biological potency.
- Ring Modifications : Alterations in the pyrazolo and pyrimidine rings can significantly impact the binding affinity to target enzymes or receptors.
- Linker Variability : Different sulfur-containing linkers have been explored to improve solubility and bioavailability while maintaining or enhancing biological activity.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
